molecular formula C8H3BrN2S B1376078 4-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188023-00-8

4-Bromobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1376078
CAS No.: 1188023-00-8
M. Wt: 239.09 g/mol
InChI Key: LMJCONZUVMGTSU-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₈H₃BrN₂S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 4-position and a cyano group at the 2-position of the benzothiazole ring.

Future Directions

Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-Bromobenzo[d]thiazole-2-carbonitrile, are important precursors for the synthesis of dyes. These dyes are widely used in the design of effective photovoltaic materials . Therefore, future research could focus on exploring its potential applications in optoelectronic devices.

Preparation Methods

The synthesis of 4-Bromobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A common method includes the use of palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation . The reaction is carried out in the presence of air and an inorganic additive such as potassium iodide, leading to the formation of the desired product in good yields .

Industrial production methods may involve similar catalytic processes, ensuring high efficiency and scalability. The use of advanced catalytic systems allows for the selective formation of this compound with minimal by-products.

Chemical Reactions Analysis

4-Bromobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper salts, and various nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar compounds to 4-Bromobenzo[d]thiazole-2-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJCONZUVMGTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857576
Record name 4-Bromo-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188023-00-8
Record name 4-Bromo-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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